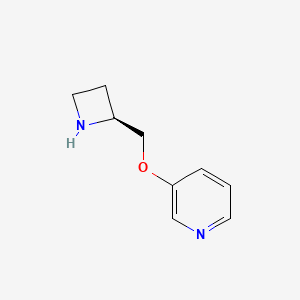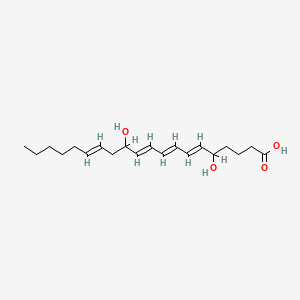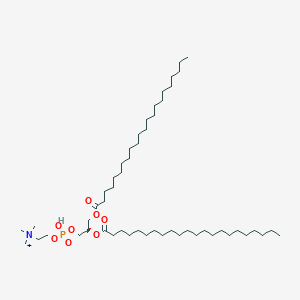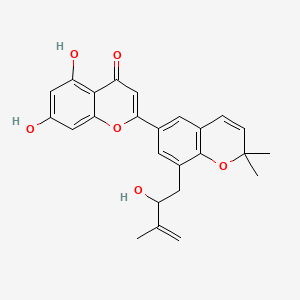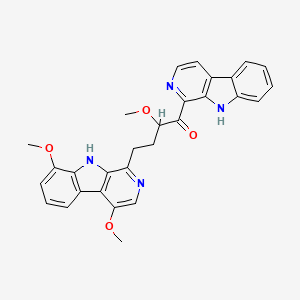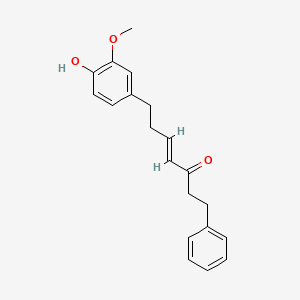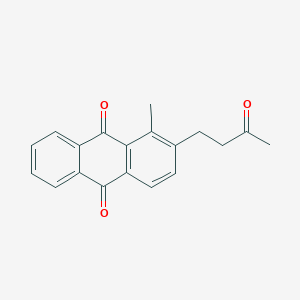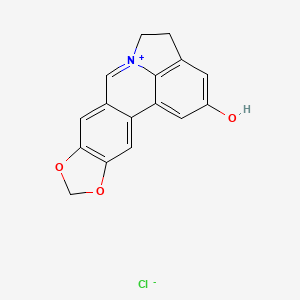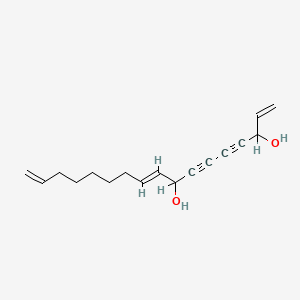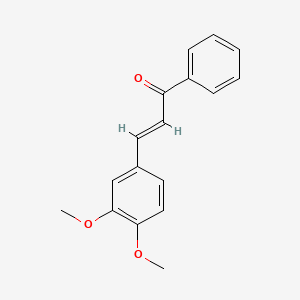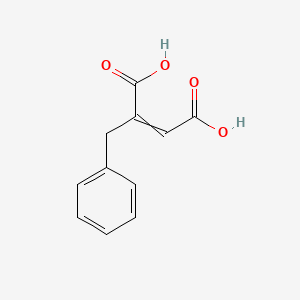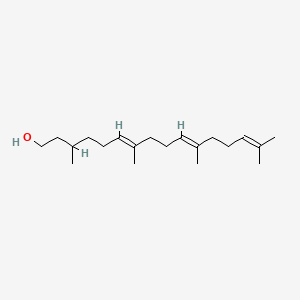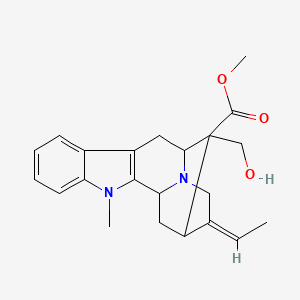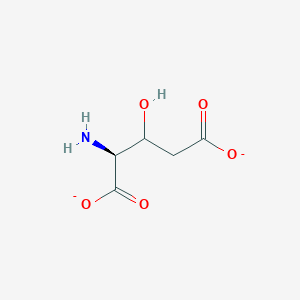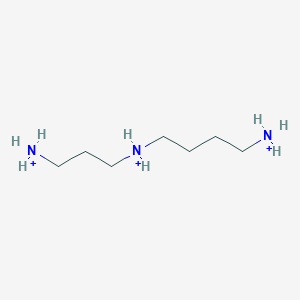
Spermidine(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spermidine(3+) is an ammonium ion that is the trication of spermidine, formed by protonation at all three nitrogens. It has a role as a human metabolite and a fundamental metabolite. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a spermidine.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Antioxidant Effects
Spermidine demonstrates significant potential in reducing pro-inflammatory and oxidative effects. A study by Jeong et al. (2017) revealed that spermidine significantly inhibited the production of pro-inflammatory mediators and reduced intracellular accumulation of reactive oxygen species in macrophages and zebrafish models (Jeong et al., 2017).
Autophagy and Longevity
Madeo et al. (2010) found that spermidine induces autophagy, extending the lifespan of several model organisms and reducing age-related oxidative protein damage. This suggests that spermidine may act as a universal anti-aging drug (Madeo et al., 2010).
Atherosclerotic Plaque Progression
Michiels et al. (2016) studied spermidine in the context of atherosclerosis, finding that it reduces necrotic core formation and lipid accumulation in atherosclerotic plaques through autophagy induction, without changing plaque size or cellular composition (Michiels et al., 2016).
Molecular Basis of Anti-Aging Effect
Minois (2014) provided an overview of the mechanisms of action of spermidine on aging, highlighting its role in autophagy, inflammation reduction, lipid metabolism, and regulation of cell growth (Minois, 2014).
Effect on Neurodegenerative Diseases
Wirth et al. (2018) conducted a study on older adults at risk for dementia, finding that spermidine supplementation positively impacted memory performance, suggesting its potential in neuroprotection and neuromodulation (Wirth et al., 2018).
Role in Lung Fibrosis and Cell Death
Baek et al. (2020) discovered that spermidine ameliorates lung fibrosis and inhibits cell death induced by endoplasmic reticulum stress in mice, indicating its therapeutic potential for idiopathic pulmonary fibrosis treatment (Baek et al., 2020).
Potential as an Anti-Aging Vitamin
Madeo et al. (2018) discussed spermidine as a physiological autophagy inducer and its potential role as an anti-aging vitamin, highlighting its benefits in reducing mortality associated with cardiovascular diseases and cancer (Madeo et al., 2018).
Cardiac Dysfunction Post-Myocardial Infarction
Yan et al. (2019) studied spermidine in the context of myocardial infarction, finding that it improved cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signaling pathway (Yan et al., 2019).
Optic Nerve Regeneration
Noro et al. (2015) found that spermidine promotes retinal ganglion cell survival and optic nerve regeneration in adult mice, suggesting its use in treating neurodegenerative diseases like glaucoma (Noro et al., 2015).
Eigenschaften
Produktname |
Spermidine(3+) |
|---|---|
Molekularformel |
C7H22N3+3 |
Molekulargewicht |
148.27 g/mol |
IUPAC-Name |
4-azaniumylbutyl(3-azaniumylpropyl)azanium |
InChI |
InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2/p+3 |
InChI-Schlüssel |
ATHGHQPFGPMSJY-UHFFFAOYSA-Q |
Kanonische SMILES |
C(CC[NH2+]CCC[NH3+])C[NH3+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



